

Whitepaper: Berkelic Acid and its Fungal Producer from an Extremophilic Environment

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Compound of Interest

Compound Name: *Berkelic acid*

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To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide to the **Berkelic Acid**-Producing Fungal Extremophile, *Penicillium* sp. 10/I/3

Executive Summary

Berkelic acid is a novel, complex spiroketal natural product with significant and selective anticancer properties.^{[1][2][3]} It was isolated from a fungal extremophile, a species of *Penicillium*, thriving in the harsh, acidic, and metal-rich environment of the Berkeley Pit Lake in Montana, USA.^{[1][2]} This unique habitat has fostered the evolution of microorganisms with the capacity to produce novel bioactive metabolites. **Berkelic acid** demonstrates potent, nanomolar-level cytotoxicity against the OVCAR-3 human ovarian cancer cell line and also inhibits key enzymes such as matrix metalloproteinase-3 (MMP-3) and caspase-1.^{[2][4][5]} This document provides a comprehensive technical overview of the producing organism, the physicochemical and biological properties of **berkelic acid**, detailed experimental protocols for its isolation and characterization, and insights into its proposed biosynthesis and mechanism of action.

The Fungal Extremophile: *Penicillium* sp. 10/I/3

The source of **berkelic acid** is a fungal strain identified as *Penicillium* sp. 10/I/3, isolated from the surface waters of the Berkeley Pit Lake.^[2] This abandoned open-pit copper mine is a notable extreme environment, characterized by a large volume of water with a pH of 2.5 and

high concentrations of dissolved metal sulfates, including copper, aluminum, iron, and zinc.[2] Organisms that thrive in such low-pH conditions are known as acidophiles. The ability of this *Penicillium* species to survive and produce complex secondary metabolites in this environment underscores the value of bioprospecting in extreme locations for novel drug discovery leads.

Penicillium is a large and ubiquitous genus of ascomycetous fungi, known for producing a wide array of bioactive compounds, most famously the antibiotic penicillin.[6][7] Species within this genus are characterized by their brush-like spore-producing structures (penicilli).[8] They are adaptable to a wide range of environments and substrates, but the specific strain producing **berkelic acid** is distinguished by its extremophilic nature.[9][10]

Berkelic Acid: Physicochemical and Biological Properties

Berkelic acid is a tetracyclic spiroketal with a complex and highly substituted structure.[4] Its discovery was the result of a bioassay-guided fractionation effort aimed at identifying novel enzyme inhibitors from the fungal extract.[1][2][3]

Data Presentation

The quantitative data for **berkelic acid** are summarized in the tables below.

Table 1: Physicochemical Properties of **Berkelic Acid**

Property	Value	Reference
Molecular Formula	C ₂₉ H ₄₀ O ₉	[2][11][12]
Molar Mass	532.63 g/mol	[11][12]
Appearance	Not specified in literature	
Optical Rotation	[α]D ²² = -83.5 (c=0.0113, MeOH)	[13]

Table 2: Biological Activity of **Berkelic Acid**

Target/Assay	Activity Metric	Value	Reference
Ovarian Cancer Cell Line (OVCAR-3)	GI ₅₀ (50% Growth Inhibition)	91 nM	[1][4][5]
Matrix Metalloproteinase-3 (MMP-3)	Inhibition Concentration	1.87 μM	[4][5]
Caspase-1	Inhibition Concentration	98 μM	[4][5]

Experimental Protocols

The following sections detail the methodologies for the isolation of the fungus and the extraction and characterization of **berkelic acid**, based on published literature.

Fungal Isolation and Culturing

- Sample Collection: Water samples were collected from the surface of the Berkeley Pit Lake, Montana.
- Fungal Isolation: Standard microbiological techniques were used to isolate fungal strains from the water samples onto appropriate growth media.
- Culturing for Metabolite Production: The active *Penicillium* species was cultured in a suitable liquid fermentation medium. While the exact media composition is not detailed in the primary discovery paper, large-scale fermentation would typically involve a nutrient-rich broth (e.g., potato dextrose broth) incubated for several days or weeks to allow for the production of secondary metabolites.

Berkelic Acid Extraction and Isolation

The isolation of **berkelic acid** was achieved through a bioassay-guided fractionation process, where extracts were continuously tested for activity in MMP-3 and caspase-1 inhibition assays.

- Initial Extraction: The fungal culture (broth and mycelia) was extracted with an organic solvent. The primary literature specifies a chloroform extract.[2]

- Solvent Partitioning: The crude chloroform extract was likely subjected to liquid-liquid partitioning to separate compounds based on polarity.
- Chromatographic Separation: The active fractions were further purified using a series of chromatographic techniques. This typically includes:
 - Silica Gel Chromatography: To perform a broad separation of compounds.
 - High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase column (e.g., C18), to yield pure **berkelic acid**.
- Purity Confirmation: The purity of the final compound was confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Structure Elucidation

The chemical structure of **berkelic acid** was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

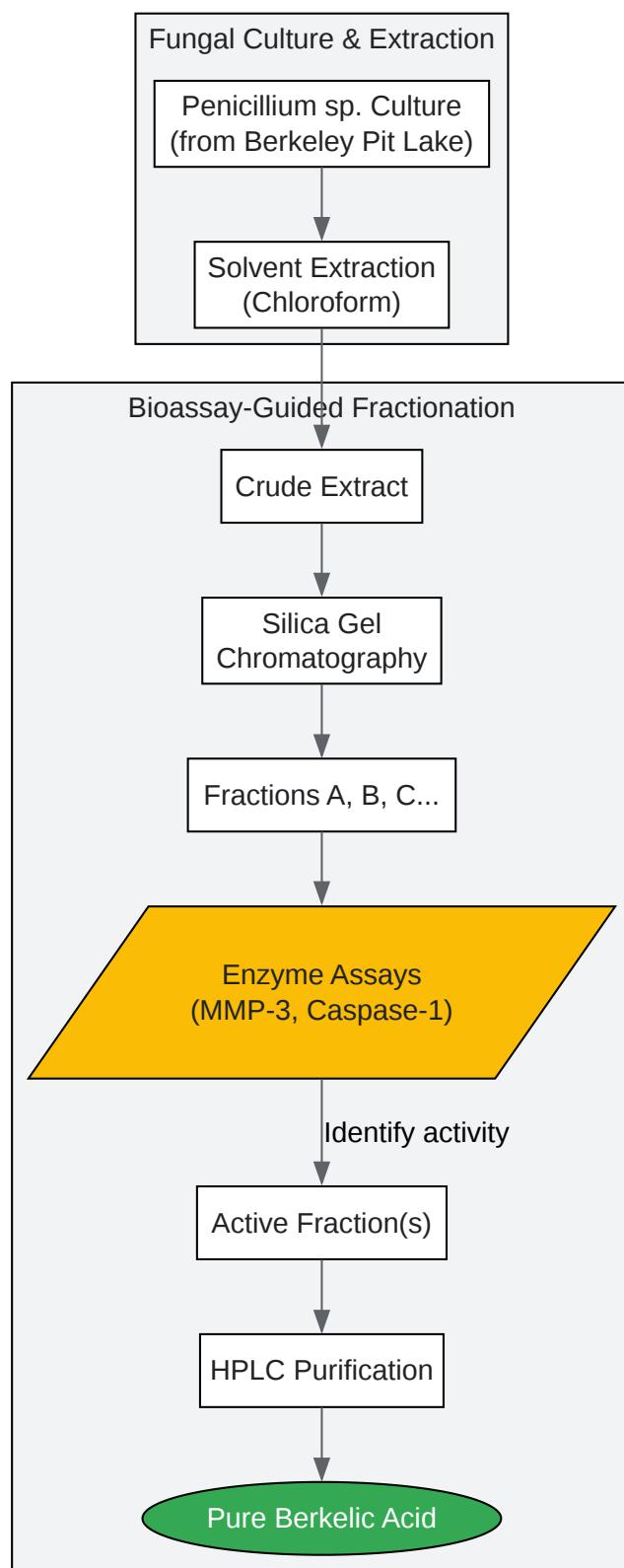
- Mass Spectrometry:
 - Initial analysis by Electron Ionization Mass Spectrometry (EIMS) did not show a parent ion for **berkelic acid**.^[2]
 - To overcome this, the molecule was derivatized by esterification with diazomethane to yield a dimethyl ester.^[2]
 - High-Resolution EIMS (HREIMS) on the dimethyl ester derivative gave a strong parent ion, which established the molecular formula of the parent compound as $C_{29}H_{40}O_9$.^[2]
- NMR Spectroscopy: A suite of 1D and 2D NMR experiments were conducted in a suitable solvent (e.g., $CDCl_3$ or CD_3OD) to determine the connectivity and stereochemistry of the molecule.
 - 1H NMR: To identify the proton environments.
 - ^{13}C NMR: To identify the carbon environments.

- 2D NMR (COSY, HSQC, HMBC): Heteronuclear Multiple Bond Correlation (HMBC) was particularly crucial for establishing the connectivity of the complex tetracyclic core by identifying 2- and 3-bond correlations between protons and carbons.[2] For example, HMBC data established the structure of the side chain by showing correlations from methylene protons (H-20) to a ketone (C-21) and from methyl protons (H-27) to a quaternary carbon (C-22) and an ester carbonyl (C-28).[2]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the bioassay-guided fractionation workflow used to isolate **berkelic acid**.

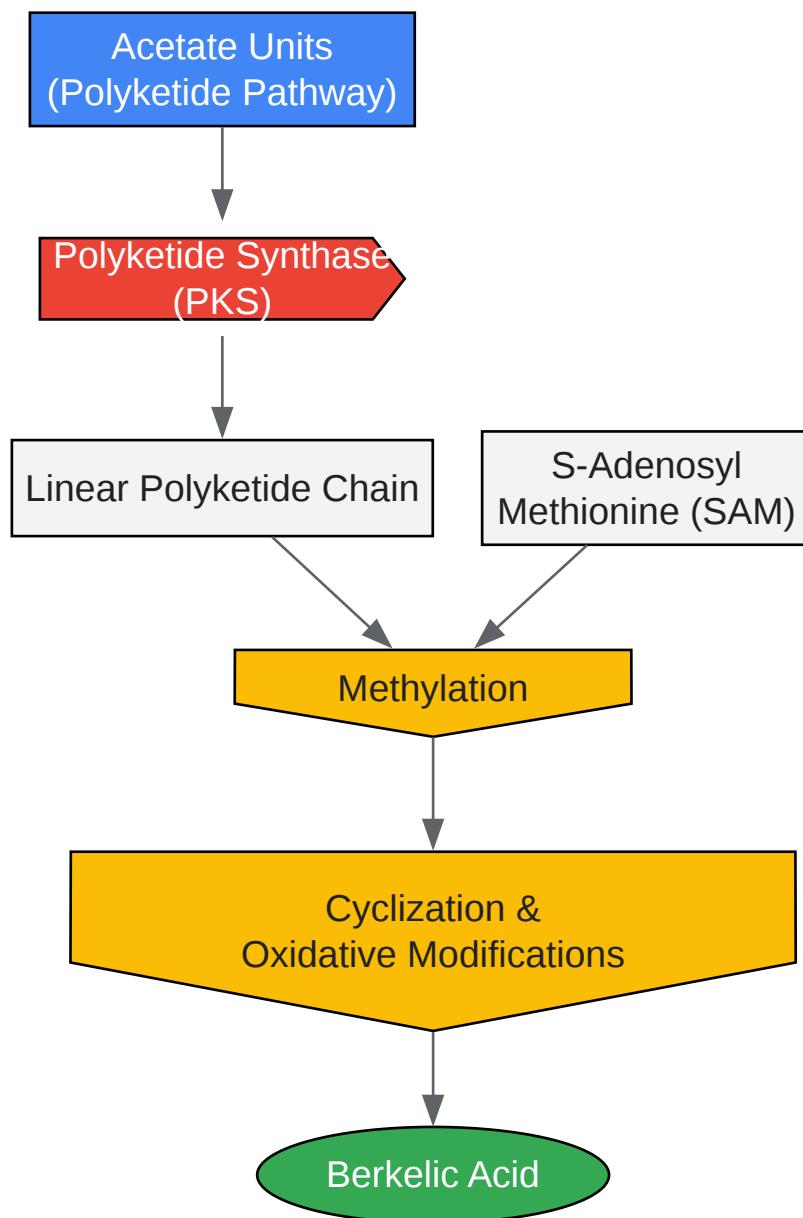


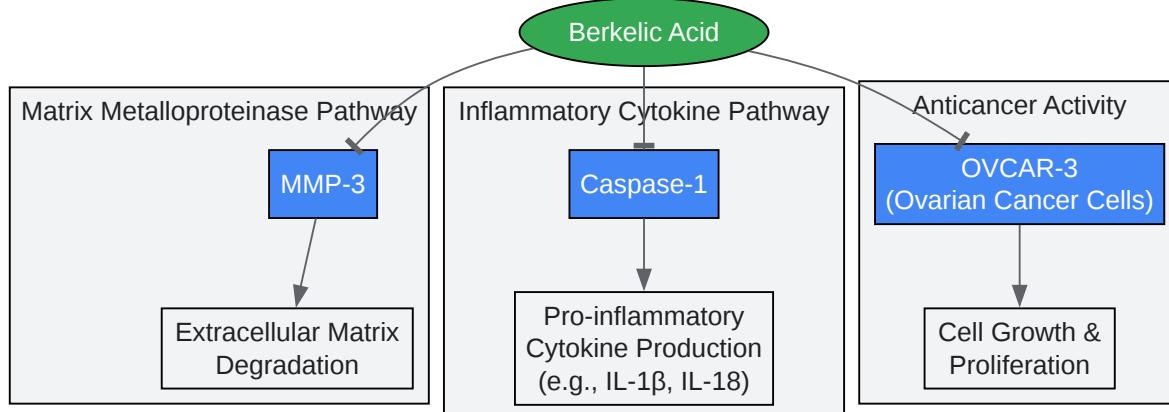
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Fig. 1: Bioassay-guided isolation of **berkelic acid**.

Proposed Biosynthesis

The complete biosynthetic pathway of **berkelic acid** has not been fully elucidated. However, its structure suggests a polyketide origin, which is common for fungal metabolites. A related compound, spicifernin, is known to be derived from an acetate chain with methylation from S-adenosyl methionine (SAM).^[2] **Berkelic acid** appears to be an elongated version of this structure, suggesting a similar biosynthetic origin.





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